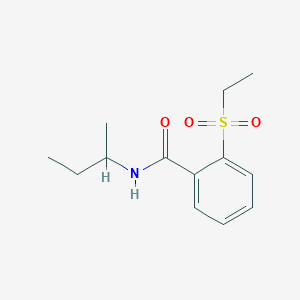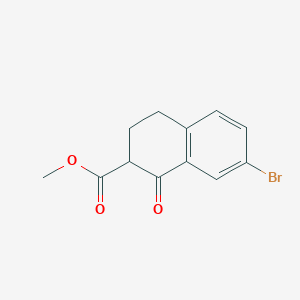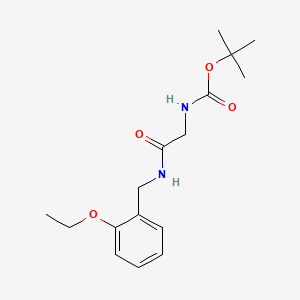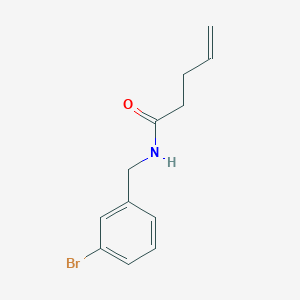
3-n-PropylthiophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-n-PropylthiophenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₁BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and utility in various chemical transformations.
准备方法
3-n-PropylthiophenylZinc bromide can be synthesized through the reaction of 3-n-Propylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 3-n-Propylthiophenyl bromide in THF.
- Addition of zinc dust or zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods may involve scaling up this reaction in larger reactors with controlled conditions to ensure high yield and purity of the product.
化学反应分析
3-n-PropylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used but often include various substituted aromatic compounds.
科学研究应用
3-n-PropylthiophenylZinc bromide has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of functional materials, such as conducting polymers and organic semiconductors.
Medicinal Chemistry: Researchers use it to develop new drug candidates by facilitating the formation of carbon-carbon bonds in drug molecules.
Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.
作用机制
The mechanism of action of 3-n-PropylthiophenylZinc bromide primarily involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. This makes it an effective reagent in various coupling and substitution reactions.
相似化合物的比较
3-n-PropylthiophenylZinc bromide can be compared with other organozinc compounds such as:
- Phenylzinc bromide
- Vinylzinc bromide
- Allylzinc bromide
Compared to these compounds, this compound offers unique reactivity due to the presence of the thiophene ring and the propyl group, which can influence the electronic and steric properties of the compound, making it suitable for specific synthetic applications.
属性
分子式 |
C9H11BrSZn |
|---|---|
分子量 |
296.5 g/mol |
IUPAC 名称 |
bromozinc(1+);propylsulfanylbenzene |
InChI |
InChI=1S/C9H11S.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h3-4,6-7H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CLZUWTPVPRXZCM-UHFFFAOYSA-M |
规范 SMILES |
CCCSC1=CC=C[C-]=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
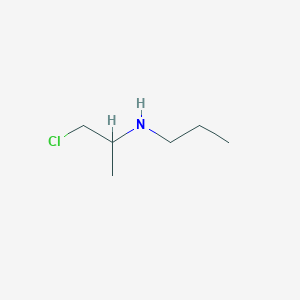
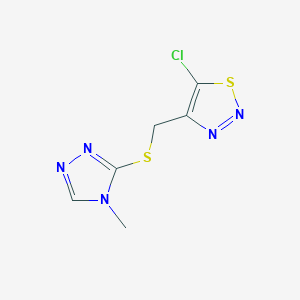
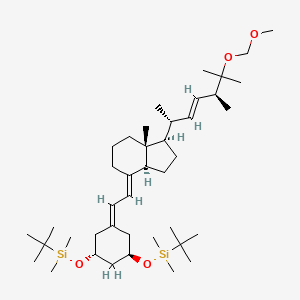
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)
